Atorvastatin lactone
Description
Overview of Atorvastatin (B1662188) as an HMG-CoA Reductase Inhibitor
Atorvastatin is a lipid-lowering drug belonging to the statin class of medications. drugbank.com Its primary function is to inhibit the endogenous production of cholesterol in the liver. drugbank.com Statins competitively inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) Reductase. drugbank.comnih.gov This enzyme is crucial as it catalyzes the conversion of HMG-CoA to mevalonic acid, which is an early and rate-limiting step in the cholesterol biosynthesis pathway. drugbank.comdroracle.ai
By blocking this enzyme, atorvastatin decreases hepatic cholesterol levels. drugbank.com This reduction in liver cholesterol stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells. drugbank.comnih.gov The increased number of LDL receptors enhances the uptake and breakdown of LDL from the bloodstream, thereby lowering total cholesterol, LDL-cholesterol (LDL-C), apolipoprotein B (apo B), and triglycerides (TGs), while increasing high-density lipoprotein cholesterol (HDL-C). drugbank.comnih.govdroracle.ai Atorvastatin acts primarily in the liver and is prescribed to lower abnormal lipid levels and reduce the risk of cardiovascular diseases. drugbank.com
Significance of Atorvastatin Lactone in Statin Research
This compound is a significant metabolite of its parent compound, atorvastatin. caymanchem.compharmgkb.org In the body, atorvastatin undergoes extensive metabolism, and an equilibrium exists between the active hydroxy acid form and the inactive lactone form. drugbank.comrsc.org The conversion from the active acid to the inactive lactone is facilitated primarily by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1 and UGT1A3. drugbank.comcaymanchem.comnih.gov The lactone can be hydrolyzed back to the active acid form. drugbank.com
The significance of this compound in research stems from several key characteristics. It is considerably more lipophilic than the acid form, which allows it to enter cells more readily via passive diffusion, whereas the acid form requires active transport. nih.govnih.govgrantome.com This difference in physicochemical properties is crucial for studying the distribution of the drug and its metabolites in tissues. grantome.com
Historical Context of this compound Studies
The study of statins began with the discovery of compactin (mevastatin) in 1976 by Japanese biochemist Akira Endo from the fungus Penicillium citrinum. news-medical.net This was followed by the discovery of lovastatin (B1675250) from Aspergillus terreus in 1978. news-medical.net These discoveries paved the way for the development of semi-synthetic and fully synthetic statins, including atorvastatin, which was designed in the 1980s and became a leading pharmaceutical. news-medical.netresearchgate.net
Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | nih.gov |
| Molecular Formula | C₃₃H₃₃FN₂O₄ | caymanchem.comnih.gov |
| Molecular Weight | 540.6 g/mol | caymanchem.comnih.gov |
| CAS Number | 125995-03-1 | caymanchem.comnih.gov |
| Melting Point | 150–153 °C | rsc.org |
| InChI Key | OUCSEDFVYPBLLF-KAYWLYCHSA-N | caymanchem.comnih.gov |
| Form | White solid | rsc.org |
Spectroscopic Data for this compound
| Technique | Data Points | Source |
| UV λmax | 248 nm | caymanchem.com |
| Mass Spectrometry (ESI-MS/MS) | m/z 541.3 → 448.3 | rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | [M + Na]⁺ calculated for C₃₃H₃₃FN₂O₄Na: 563.2322, found: 563.2318 | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSEDFVYPBLLF-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155033 | |
| Record name | Atorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125995-03-1 | |
| Record name | Atorvastatin lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125995-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Atorvastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125995031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.773 | |
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| Record name | Atorvastatin Lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATORVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7876IL7J2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Synthesis and Derivatization of Atorvastatin Lactone
Advanced Synthetic Strategies for Atorvastatin (B1662188) Lactone
The core structure of atorvastatin, a substituted pyrrole (B145914) ring, has been a primary focus of synthetic innovation. Various methods have been developed to construct this heterocyclic core and append the chiral side chain, ultimately leading to the lactone form.
Paal-Knorr Synthesis Approaches and Modifications
The Paal-Knorr synthesis is a cornerstone in the industrial production of atorvastatin and its lactone intermediate. rsc.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. rsc.org In the context of atorvastatin lactone synthesis, a highly substituted 1,4-diketone is reacted with a chiral amine side-chain precursor. rsc.orgnih.gov
One reported approach describes a novel strategy based on a Paal-Knorr synthesis where the pyrrole is formed by condensing a specific diketone with a primary amine that contains a syn-1,3-diol subunit and a benzyl (B1604629) ether. researchgate.netresearchgate.net This allows for subsequent manipulations on the pyrrole ring, including iodination, metalation, and carboxylation, to build the necessary functionality before lactonization. researchgate.netresearchgate.net
Table 1: Comparison of Paal-Knorr Synthesis Approaches
| Approach | Key Features | Advantages |
| Industrial Process | Use of a highly substituted 1,4-diketone and a chiral amine side-chain. rsc.org | Convergent and suitable for large-scale production. rsc.org |
| Modified Conditions | Pivalic acid catalyst, toluene-heptane co-solvent, and azeotropic water removal. biomolther.org | Improved reaction efficiency and yield. biomolther.org |
| Stetter/Paal-Knorr Sequence | One-pot reaction catalyzed by N-heterocyclic carbenes (NHCs). nih.govacs.org | Increased step economy and reduced purification steps. nih.govacs.org |
| Functionalized Amine Strategy | Use of a primary amine with a pre-installed diol subunit and benzyl ether. researchgate.netresearchgate.net | Allows for late-stage functionalization of the pyrrole ring. researchgate.netresearchgate.net |
Hantzsch Pyrrole Synthesis and Mechanochemical Methods
The Hantzsch pyrrole synthesis offers an alternative route to the pyrrole core of this compound. nih.govacs.org This multicomponent reaction typically involves the condensation of an α-haloketone, a β-ketoester, and an amine. rsc.org A significant advancement in this area is the application of mechanochemistry, specifically high-speed vibration milling (HSVM), to drive the reaction. rsc.orgresearchgate.netrsc.org
Multicomponent Reactions (MCRs) in Lactone Synthesis
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, offering significant advantages in terms of step economy and chemical diversity. nih.govacs.org The Ugi four-component reaction (U-4CR) has been successfully employed in a convergent synthesis of atorvastatin. nih.govacs.orgmdpi.com
In this approach, an appropriately functionalized amine, a p-fluorobenzaldehyde, isobutyric acid, and a convertible isocyanide are combined in a Ugi reaction to produce a key intermediate. nih.govacs.org This intermediate is then converted through a few additional steps, including a regioselective [3+2] cycloaddition, to yield the fully substituted pyrrole core, which can then be transformed into atorvastatin and subsequently the lactone. nih.govacs.orgmdpi.com This MCR-based strategy significantly shortens the synthetic sequence compared to traditional linear approaches. nih.govacs.org
Chemo-enzymatic Synthesis of Optically Active Side Chains
The stereochemistry of the 3,5-dihydroxyheptanoate side chain is crucial for the biological activity of atorvastatin. Chemo-enzymatic methods provide an elegant solution for the synthesis of this chiral fragment with high enantiopurity. nih.govresearchgate.net These strategies leverage the high regio- and enantioselectivity of enzymes for key transformations. nih.gov
One approach involves the enzymatic reduction of 6-substituted dioxohexanoates. nih.gov For instance, the regio- and enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate using alcohol dehydrogenase from Lactobacillus brevis (LBADH) yields the corresponding (5S)-5-hydroxy-3-oxo product with an enantiomeric excess greater than 99.5%. nih.gov This chiral building block can then be further elaborated to construct the full side chain. nih.gov
Another chemo-enzymatic strategy starts with the desymmetrization of a symmetrical glutaric acid diethyl ester using an enzyme to produce a monoacid in high optical purity. researchgate.net This monoacid is then converted to a key acid chloride intermediate, which is elongated and stereoselectively reduced to furnish the desired diol fragment for incorporation into the atorvastatin structure. researchgate.net
Synthesis of this compound Analogues and Derivatives
The flexible synthetic routes developed for this compound also allow for the preparation of a wide range of analogues and derivatives. researchgate.netnih.gov These compounds are often synthesized to explore structure-activity relationships, improve physicochemical properties, or for use as molecular probes. researchgate.netnih.gov
For example, this compound linker constructs have been synthesized for use in affinity-based target fishing experiments. researchgate.net In this work, a concise route to a key pyrrolecarboxylic acid intermediate was developed, which was then condensed with aniline-terminated linkers. researchgate.net Elaboration of the side chain then provided the desired this compound constructs. researchgate.net
Another area of interest is the synthesis of atropisomeric lactone-atorvastatin prodrugs. mdpi.com These molecules possess an additional element of chirality due to restricted rotation around a single bond. mdpi.com The synthesis of these complex structures involves a multi-step sequence, including the formation of a substituted pyrrole, followed by bromination and a Suzuki coupling reaction to introduce the bulky groups necessary to create the atropisomerism. mdpi.com The final steps involve deprotection and lactonization to yield the target atropisomeric lactone. mdpi.com
Optimization of Reaction Conditions for Lactone Formation
The lactonization is typically achieved through acid-catalyzed intramolecular esterification. rsc.org In one reported synthesis, after the deprotection of the side chain's hydroxyl and ester groups, the resulting dihydroxy acid is treated with hydrochloric acid upon mild heating to promote the formation of the lactone. biomolther.org Another method describes a final hydrolytic O-deprotection with subsequent in situ acid-promoted lactonization, which proceeds in high yield (94%). rsc.org The conversion of atorvastatin acid to its lactone form is also known to occur spontaneously at low pH values. researchgate.net
Interconversion Dynamics and Equilibrium of Atorvastatin Lactone
Hydroxy Acid-Lactone Interconversion Mechanism
The mechanism governing the transformation between atorvastatin (B1662188) hydroxy acid and Atorvastatin lactone is influenced by the chemical environment, particularly pH, and can proceed through both non-enzymatic and enzymatic pathways.
The equilibrium between atorvastatin acid and its lactone is highly sensitive to pH. rsc.orgresearchgate.net The interconversion is a reversible, acid-catalyzed reaction. rsc.org In strongly acidic environments, such as the stomach (pH < 2), the conversion of the acid to the lactone form is rapid, and a mixture of both forms exists. researchgate.netnih.gov The lactone form demonstrates its greatest stability around a pH of 4.5. researchgate.net
Conversely, at physiological pH (around 7.4) and in alkaline conditions (pH > 6), the equilibrium shifts decisively toward hydrolysis. rsc.orgnih.gov Under these conditions, the lactone ring opens to yield the hydroxy acid form, and the lactone is considered unstable. rsc.orgresearchgate.net In exclusively alkaline environments, atorvastatin exists as the hydroxy acid. researchgate.net
This interconversion can occur non-enzymatically, driven by pH, but it is also facilitated enzymatically in biological systems. nih.govmdpi.com In the liver, the lactonization of atorvastatin acid can be mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, with UGT1A3 playing a major role in forming an acyl-glucuronide intermediate that precedes lactone formation. mdpi.comcaymanchem.comnih.gov
Computational studies using Density Functional Theory (DFT) have provided significant insights into the energetics of the atorvastatin hydroxy acid-lactone interconversion. rsc.orgnih.gov These theoretical investigations confirm the pH-dependent nature of the process and have analyzed multiple potential reaction pathways. researchgate.netrsc.org
A key finding from DFT calculations is that under both mildly acidic and basic conditions, the this compound form is energetically less stable than the open-ring hydroxy acid form. rsc.orgnih.govrsc.org A direct, one-step interconversion between the two forms is deemed unlikely under physiological conditions due to a prohibitively high activation energy barrier calculated at approximately 35 kcal/mol. rsc.orgnih.gov
The calculations reveal distinct energy barriers for the reaction depending on the conditions. The energy gain from hydrolysis is particularly significant under basic conditions, favoring the formation of the hydroxy acid. rsc.orgnih.gov These theoretical models indicate that atorvastatin is more conformationally flexible and has lower energy barriers for interconversion compared to other statins like fluvastatin. rsc.orgnih.gov
| Condition | Process | Activation Energy Barrier (kcal/mol) |
|---|---|---|
| Acidic | Hydrolysis (Lactone to Acid) | 19 rsc.orgnih.gov |
| Basic | Hydrolysis (Lactone to Acid) | 6 rsc.orgnih.gov |
| Physiological | One-Step Interconversion | 35 rsc.orgnih.gov |
Factors Influencing Lactonization-Hydrolysis Equilibrium
Several factors critically influence the dynamic equilibrium between this compound and its hydroxy acid form.
pH: As established, pH is the predominant factor. Acidic conditions favor the formation of the closed-ring lactone, while neutral to alkaline environments promote hydrolysis to the open-ring acid. researchgate.netnih.gov
Enzymatic Activity: The equilibrium is also under biological control. UGT enzymes, particularly UGT1A3, facilitate lactonization in the liver. mdpi.comresearchgate.net Conversely, hydrolysis of the lactone back to the active acid can be catalyzed by enzymes such as paraoxonases (PONs) and other esterases found in plasma. mdpi.com
Chemical Environment: The surrounding molecular environment can affect the balance. Theoretical studies show that the presence of other carboxylic acids can slightly shift the equilibrium toward the lactone. nih.gov Furthermore, formulation components like cyclodextrins can alter the kinetics; for example, certain types of cyclodextrins accelerate lactone hydrolysis while others can have a stabilizing effect. researchgate.net
Solvation Energy: The energy required for a molecule to be removed from its solvent shell (desolvation energy) also plays a role. The neutral this compound has a lower desolvation energy compared to the charged anionic acid form, which contributes to its higher binding affinity for the active site of the CYP3A4 enzyme. nih.govresearchgate.net
Implications of Interconversion in Biological Systems
The continuous interconversion between atorvastatin acid and this compound has profound implications for the drug's absorption, distribution, metabolism, and potential for drug-drug interactions. The two forms possess distinct physicochemical properties; the lactone is significantly more lipophilic and can cross cell membranes by passive diffusion, whereas the less lipophilic acid form relies on active transport mechanisms. nih.gov
This difference in lipophilicity means that lactonization is a critical first step in the disposition of atorvastatin. nih.gov The lactone form has a much higher affinity for the primary metabolizing enzyme, CYP3A4, compared to the acid form. nih.govresearchgate.net Consequently, the metabolic clearance of this compound is substantially higher. nih.gov The rate of formation for the para-hydroxy metabolite is 83 times higher from the lactone, and the formation of the ortho-hydroxy metabolite is 20 times higher, compared to the acid form. nih.gov
This compound also acts as a potent inhibitor of the metabolism of its parent acid, whereas the acid form is a very weak inhibitor of lactone metabolism. nih.gov This suggests that the metabolic pathway proceeding through the lactone is the dominant route for atorvastatin's elimination and is a key factor in understanding its drug interaction profile. nih.govmdpi.com It is even hypothesized that the majority of the active acid metabolites measured in plasma are formed through the hydrolysis of their corresponding lactone precursors. nih.gov Therefore, a comprehensive understanding of drug interactions requires consideration of both the acid and lactone forms. rsc.orgnih.gov
| Parameter | Atorvastatin Acid | This compound | Reference |
|---|---|---|---|
| Affinity for CYP3A4 (Km for p-hydroxylation) | 25.6 µM | 1.4 µM | nih.govresearchgate.net |
| Affinity for CYP3A4 (Km for o-hydroxylation) | 29.7 µM | 3.9 µM | nih.govresearchgate.net |
| Intrinsic Clearance (CLint) Ratio (Lactone/Acid) | 73 | mdpi.com | |
| Inhibition Constant (Ki) | 90 µM (inhibiting lactone metabolism) | 0.9 µM (inhibiting acid metabolism) | nih.gov |
Analytical Methodologies for Atorvastatin Lactone
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating atorvastatin (B1662188) lactone from its parent acid, metabolites, and other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques, often coupled with mass spectrometry for enhanced sensitivity and specificity.
HPLC methods are widely used for the simultaneous determination of atorvastatin and its acid and lactone forms. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly suitable due to the aromatic functional groups present in the molecule. nih.gov A variety of stationary phases and mobile phases have been successfully employed to achieve separation. For instance, a Zorbax-SB Phenyl column with a gradient mobile phase of glacial acetic acid in a methanol (B129727)/water mixture and methanol in acetonitrile (B52724) has been used to separate atorvastatin lactone and five other related analytes within seven minutes. nih.govresearchgate.net Another method utilized a ZORBAX Eclipse C18 column with a gradient of acetonitrile and 0.1% acetic acid, where this compound had a retention time of 6.15 minutes. akjournals.comcore.ac.uk
The United States Pharmacopeia (USP) monograph for atorvastatin outlines an HPLC method that is noted for its lengthy run time and use of volatile solvents, which can make meeting system suitability criteria, such as a relative standard deviation (RSD) of less than 0.6% for peak area and retention time, challenging. To achieve this, strict control over the analytical system, including sample temperature and measures to prevent mobile phase evaporation, is necessary. The validation of these methods typically demonstrates excellent linearity over concentration ranges relevant to clinical and pharmaceutical analysis, with lower limits of quantitation (LLOQ) as low as 0.05 ng/mL. nih.govresearchgate.netakjournals.comcore.ac.uk
Table 1: Examples of HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | LLOQ | Linearity Range | Ref. |
|---|---|---|---|---|---|
| Zorbax-SB Phenyl (2.1 x 100 mm, 3.5 µm) | Gradient: A) 0.1% glacial acetic acid in 10% methanol/water B) 40% methanol in acetonitrile | MS/MS | 0.05 ng/mL | 0.05–100 ng/mL | nih.govresearchgate.net |
| ZORBAX Eclipse C18 (4.6 x 100 mm, 3.5 µm) | Gradient: Acetonitrile and 0.1% acetic acid | MS/MS | 0.05 ng/mL | 0.1–20 ng/mL | akjournals.comcore.ac.uk |
UPLC offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. A UPLC-MS/MS method was developed for the rapid quantification of atorvastatin and all its identified metabolites, including the lactone form, in human plasma. rsc.orgresearchgate.net Using an Acquity UPLC HSS T3 column, all analytes were eluted within a short 4-minute run time. rsc.orgresearchgate.net This method demonstrated good linearity and precision, with matrix effects for this compound determined to be in the range of 90.3–96.6%. rsc.orgresearchgate.net Another UPLC method employed a Phenomenex Kinetex XB-C18 column with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, for high-throughput analysis. mdpi.com UPLC systems have also been used with a reversed-phase C18 column and a phosphoric acid-acetonitrile gradient for the analysis of statins in dietary supplements. emrespublisher.com
Table 2: Examples of UPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Elution Time | Linearity Range | Ref. |
|---|---|---|---|---|---|
| Acquity UPLC HSS T3 (3.0 x 100 mm, 1.8 µm) | 0.05% formic acid in water/acetonitrile (25:75, v/v) | MS/MS | < 4 min | 0.2–40 ng/mL | rsc.orgresearchgate.net |
| Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm) | 0.1% formic acid in water and methanol | MS/MS | N/A | N/A | mdpi.com |
While less common than liquid chromatography for atorvastatin analysis, capillary electrophoresis techniques offer benefits such as rapid analysis and minimal solvent consumption. emrespublisher.comhelsinki.finih.gov A Micellar Electrokinetic Capillary Chromatography (MEKC) method has been developed for the simultaneous quantitation of atorvastatin and its related substances. researchgate.net This method utilized a background electrolyte of sodium tetraborate (B1243019) buffer (pH 9.5) containing sodium dodecyl sulphate. researchgate.net In some cases, MEKC is necessary to achieve separation of multiple statins, which may not be possible with Capillary Zone Electrophoresis (CZE) alone. researchgate.net For some statins administered in their lactone form, base hydrolysis is performed to open the lactone ring prior to MEKC analysis. researchgate.net CE methods have been successfully validated for the simultaneous determination of atorvastatin with other drugs in pharmaceutical formulations, demonstrating good linearity and low detection limits (e.g., 0.06 μg/ml for atorvastatin). nih.gov
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the sensitive and selective quantification of this compound.
ESI-MS/MS is the most frequently used detection method for analyzing this compound due to its high sensitivity and specificity. nih.govresearchgate.net Detection is typically performed in the positive ion electrospray mode, as this provides a greater response for atorvastatin and its metabolites compared to the negative ion mode. nih.govrsc.orgmdpi.commdpi.com The lactone compounds, lacking a carboxylic functional group, exhibit a particularly poor response in the negative ESI mode. nih.gov The protonated molecular ion [M+H]+ is used as the precursor ion for fragmentation. akjournals.comcore.ac.ukmdpi.com In product ion scans, the lactone forms yield characteristic ions; for instance, an intense product ion at m/z = 448 is often selected for quantification. mdpi.com
For quantitative analysis, mass spectrometers are operated in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. nih.govresearchgate.netakjournals.comcore.ac.ukmdpi.comemrespublisher.com This technique involves monitoring a specific precursor ion to product ion transition, which provides exceptional selectivity and reduces chemical noise. For this compound, a common MRM transition is from the precursor ion m/z 541.3 to the product ion m/z 448.3. rsc.orgresearchgate.net Another reported transition is m/z 541.36 → 448.02, utilizing a collision energy of 19 eV. akjournals.comcore.ac.uk The use of deuterium-labeled internal standards for each analyte is a common practice to ensure accuracy and precision. nih.gov Validated LC-MS/MS methods using MRM can achieve very low limits of quantitation, often at the picogram-per-milliliter level (e.g., 50 pg/mL or 0.05 ng/mL), making them suitable for demanding pharmacokinetic studies. nih.govnih.govresearchgate.net
Table 3: Mass Spectrometry Parameters for this compound
| Ionization Mode | Monitoring Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Ref. |
|---|---|---|---|---|---|
| Positive ESI | MRM | 541.3 | 448.3 | N/A | rsc.orgresearchgate.net |
| Positive ESI | SRM | 541.36 | 448.02 | 19 eV | akjournals.comcore.ac.uk |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in the analysis of this compound, providing critical information for its identification, structural confirmation, and the assessment of its purity. These methods rely on the interaction of the molecule with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound, thereby confirming its molecular structure. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to its chemical bonds.
In the analysis of Atorvastatin and its related compounds, FTIR helps in confirming the presence of key functional groups. For this compound, the most significant feature is the characteristic absorption band of the lactone's carbonyl group (C=O). This peak is distinct from the carboxylic acid group found in the parent Atorvastatin acid. Studies have utilized FTIR to confirm the identity of Atorvastatin and to conduct compatibility studies with various excipients by observing characteristic peaks. wjpmr.comnih.gov For instance, the carbonyl group of Atorvastatin has been identified in the range of 1660-1632 cm⁻¹. nih.gov The analysis of the FTIR spectrum allows for the qualitative verification of the lactone structure and can be used to detect impurities or degradation products that would alter the spectral fingerprint.
A representative analysis of Atorvastatin might show characteristic peaks such as:
Metabolic Fate and Biotransformation of Atorvastatin Lactone
Hepatic Metabolism of Atorvastatin (B1662188) Lactone
The liver is the primary site for the metabolism of atorvastatin and its derivatives. drugbank.com Atorvastatin lactone undergoes extensive hepatic biotransformation, primarily through oxidation reactions catalyzed by the cytochrome P450 system.
The metabolism of this compound is predominantly mediated by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5. nih.govtandfonline.com In vitro studies using human liver microsomes have demonstrated that both atorvastatin acid and its lactone form are substrates for these enzymes. nih.gov However, this compound exhibits a significantly higher affinity and metabolic rate compared to its parent acid form. nih.gov
Research has shown that the intrinsic clearance (Vmax/Km) of this compound by CYP3A4 is substantially higher than that of atorvastatin acid. nih.gov The formation of the para-hydroxy metabolite from the lactone is approximately 83-fold higher, and the formation of the ortho-hydroxy metabolite is about 20-fold higher, compared to the metabolism from the acid form. nih.gov This suggests that the conversion of atorvastatin acid to the lactone form is a critical step for its subsequent CYP3A4-mediated elimination. nih.gov Further analysis indicates that CYP3A4 is the major isoform responsible for atorvastatin metabolism, with its contribution estimated to be over 85%, while CYP3A5's role is less significant. researchgate.netclinpgx.org The higher binding affinity of the lactone to CYP3A4 is attributed to the lower desolvation energy of the neutral lactone compared to the anionic acid. nih.gov
| Substrate | Metabolite | Km (μM) | Intrinsic Clearance (CLint) (μL·min⁻¹·mg⁻¹) |
|---|---|---|---|
| Atorvastatin Acid | para-hydroxy atorvastatin | 25.6 ± 5.0 | 35.5 ± 48.1 |
| This compound | para-hydroxy this compound | 1.4 ± 0.2 | 2949 ± 3511 |
| Atorvastatin Acid | ortho-hydroxy atorvastatin | 29.7 ± 9.4 | 45.8 ± 59.1 |
| This compound | ortho-hydroxy this compound | 3.9 ± 0.2 | 923 ± 965 |
The primary metabolic pathway for this compound via CYP3A4/5 enzymes is hydroxylation, resulting in the formation of ortho-hydroxy (2-hydroxy) and para-hydroxy (4-hydroxy) metabolites. nih.govclinpgx.orgnih.gov These hydroxylated lactone metabolites are subsequently found in circulation. nih.gov Both ortho- and para-hydroxylated metabolites of atorvastatin are pharmacologically active, contributing to approximately 70% of the circulating inhibitory activity against HMG-CoA reductase. drugbank.com The metabolism of this compound by human liver microsomes yields both para-hydroxy and ortho-hydroxy metabolites, which can then be interconverted to their corresponding acid forms. nih.govresearchgate.net The intrinsic clearance rates for the formation of these metabolites indicate a preferential, though not exclusive, pathway of biotransformation. nih.gov
Extrahepatic Metabolism and Hydrolysis
While the liver is the main site of metabolism, significant biotransformation of this compound also occurs in extrahepatic tissues, particularly the intestine. drugbank.com Furthermore, the hydrolysis of the lactone back to its active acid form is a crucial step mediated by several enzyme families.
The hydrolysis of the inactive this compound to the pharmacologically active atorvastatin acid can occur spontaneously but is also significantly catalyzed by enzymes. core.ac.uk The paraoxonase (PON) family of enzymes, particularly PON1 and PON3, plays an active role in this hydrolytic conversion. researchgate.netcore.ac.uknih.gov In vitro studies with a human liver bank have provided evidence that both PON1 and PON3 contribute to the hydrolysis of this compound. core.ac.uknih.gov Correlation analyses revealed that the rate of microsomal atorvastatin-lactone hydrolysis was strongly associated with the protein expression of both PON1 and PON3, suggesting they contribute about equally to the reaction. nih.gov The PON3 enzyme is noted to have a preference for hydrolyzing bulky substrates, including various statin lactones. mdpi.comnih.gov This enzymatic hydrolysis can occur both within the liver and in extrahepatic tissues, contributing to the generation of the active acid form in plasma. researchgate.netresearchgate.net
In addition to paraoxonases, human carboxylesterases (hCES) are another important family of hydrolytic enzymes involved in drug metabolism, including that of statins. nih.govnih.gov These enzymes catalyze the hydrolysis of ester-containing drugs. nih.gov The two main isoforms, hCE1 and hCE2, have distinct tissue distributions; hCE1 is highly expressed in the liver, whereas hCE2 is found predominantly in the intestine. nih.gov Carboxylesterases, along with paraoxonases, are credited with the hydrolytic activation of statin lactones to their active acid forms. nih.gov This enzymatic activity, present in both the liver and gastrointestinal tract, is a key part of the metabolic pathway, converting the inactive lactone prodrug form into the therapeutically active carboxylic acid. nih.govnih.gov
Interplay between Acid and Lactone Forms in Metabolism
The metabolic landscape of atorvastatin is characterized by a dynamic and reversible interplay between its pharmacologically active hydroxy acid form (atorvastatin acid) and its inactive δ-lactone form (this compound). drugbank.comnih.gov This interconversion is a critical aspect of its pharmacokinetics and is governed by both pH-dependent chemical reactions and enzymatic processes. rsc.orgresearchgate.net
Atorvastatin is administered in its active acid form, but it coexists in equilibrium with its lactone form in the body. nih.govresearchgate.net The conversion of the active acid to the inactive lactone can occur under the acidic conditions of the stomach. nih.govresearchgate.net However, a primary metabolic pathway for lactonization involves glucuronidation. nih.govresearchgate.net Uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3, catalyze the formation of an unstable atorvastatin acyl glucuronide. researchgate.netnih.govnih.gov This intermediate then undergoes spontaneous intramolecular cyclization to form this compound. researchgate.netnih.gov Studies have identified UGT1A3 as having the highest in vitro rate for this conversion. researchgate.netresearchgate.net
Conversely, this compound can be hydrolyzed back to the active atorvastatin acid. drugbank.comresearchgate.net This reverse reaction occurs in plasma, where the lactone form is generally unstable and rapidly hydrolyzes. caymanchem.comnih.gov This hydrolysis is facilitated by enzymes such as plasma paraoxonases (PONs). researchgate.netresearchgate.net
Table 1: Key Enzymes and Processes in Atorvastatin Acid-Lactone Interplay
| Process | Compound Formed | Key Enzymes/Factors | Location | Reference |
| Lactonization | This compound | UGT1A1, UGT1A3 | Liver, Gut | nih.govnih.govresearchgate.net |
| Low pH (acidic) | Stomach | nih.govresearchgate.net | ||
| Hydrolysis | Atorvastatin Acid | Paraoxonases (PONs) | Plasma | researchgate.netresearchgate.net |
| Spontaneous | Plasma | caymanchem.comnih.gov | ||
| Hydroxylation | Ortho- & Para-hydroxyatorvastatin | CYP3A4, CYP3A5 | Liver, Intestine | researchgate.netnih.govtandfonline.com |
| Ortho- & Para-hydroxythis compound | CYP3A4 | Liver | researchgate.netoup.com |
Pharmacological and Biochemical Interactions of Atorvastatin Lactone
HMG-CoA Reductase Inhibitory Activity of Lactone Forms
Atorvastatin (B1662188) lactone is considered a prodrug or an active metabolite that must be hydrolyzed to its open-acid form to exert its primary pharmacological effect. researchgate.netdrugbank.com The therapeutic action of atorvastatin stems from the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. researchgate.netrsc.org The active entity that binds to the enzyme is the hydroxy acid form. researchgate.net
While the lactone itself is generally referred to as inactive or less active, it can be considered part of the total active drug concentration as it serves as a reservoir that converts back to the active acid. rsc.org The in vitro inhibitory activity (IC50) for HMG-CoA reductase is attributed to the active metabolites, with approximately 70% of the circulating inhibitory activity coming from these forms. rsc.orgnih.gov Although direct, potent inhibition of HMG-CoA reductase by the lactone form itself is not its primary mechanism of action, its conversion to the highly potent acid form makes its presence pharmacologically significant. The inhibitory concentration (IC50) of atorvastatin lactone against rat liver HMG-CoA reductase has been reported as 0.007 µM.
Interactions with Drug Transporters (MDR1, OATP, P-glycoprotein)
The interplay between the acid and lactone forms of atorvastatin extends to their interactions with crucial drug transporters, which influences the drug's absorption, distribution, and elimination. The two forms exhibit differential substrate and inhibitor activities toward efflux and uptake transporters.
P-glycoprotein (P-gp/MDR1): this compound is a significantly more potent modulator of P-glycoprotein than its acid form. Studies investigating the inhibition of rhodamine 123 transport in cells overexpressing P-gp demonstrated that this compound is a potent inhibitor with an IC50 value of 5.2 µM. In contrast, the acid form is a much weaker inhibitor, with an IC50 of 30.1 µM. This suggests that the lactone form has a higher affinity for P-gp. Both forms are considered weak to moderate substrates of P-glycoprotein.
Organic Anion Transporting Polypeptides (OATPs): The situation is reversed for hepatic uptake transporters like OATP1B1. The acid form of atorvastatin is a better substrate and a more potent inhibitor of OATP1B1 compared to the lactone form. semanticscholar.org Inhibition assays revealed that the IC50 values for OATP1B1 were 3- to 7-fold lower for statins in their acid form compared to the corresponding lactones. This indicates that the active uptake into hepatocytes, a critical step for the drug's lipid-lowering effect, is more efficient for the acid form.
The interconversion between the lactone and acid forms in the body is therefore a key factor that can influence drug-transporter interactions and potentially contribute to variability in pharmacokinetic profiles among individuals.
| Compound | Transporter | Interaction Type | Value (IC50) | Reference |
|---|---|---|---|---|
| This compound | P-glycoprotein (MDR1) | Inhibitor | 5.2 µM | |
| Atorvastatin Acid | P-glycoprotein (MDR1) | Inhibitor | 30.1 µM | |
| Atorvastatin Acid | OATP1B1 | Substrate | Km = 0.77 µM | nih.gov |
| Atorvastatin Acid | OATP1B3 | Substrate | Km = 0.73 µM | nih.gov |
Stability, Degradation, and Impurity Profiling of Atorvastatin Lactone
Degradation Pathways of Atorvastatin (B1662188) Lactone
The stability of Atorvastatin is a significant concern, with several degradation pathways leading to the formation of Atorvastatin lactone and other impurities. beilstein-journals.org The lactone itself is subject to further degradation under specific stress conditions.
Atorvastatin is known to be highly susceptible to acidic conditions, where it readily undergoes intramolecular cyclization to form this compound. beilstein-journals.orgnih.gov This conversion of the parent hydroxy acid to the lactone is a primary degradation pathway in acidic environments. rsc.org
Acidic Conditions : The degradation of Atorvastatin in acidic medium follows first-order kinetics. mdpi.comemrespublisher.com Under moderately acidic conditions, such as 0.1 M HCl, the main degradation product is this compound. beilstein-journals.orgnih.gov However, under more severe acidic stress (e.g., 0.1 M HCl at 80°C for 24 hours), the lactone itself can undergo further degradation. nih.gov The principal subsequent reaction is dehydration, yielding an unsaturated lactone. nih.gov If subjected to extremely strong acids like concentrated sulfuric acid or hydrochloric acid, the lactone can degrade further into complex molecules, including a bridged tricyclic product formed through C-C bond formation and loss of the carboxanilide residue. beilstein-journals.orgnih.gov
Alkaline Conditions : Degradation of Atorvastatin is also observed under alkaline conditions (e.g., 0.1 M NaOH). mdpi.com Some studies indicate that while the parent drug's peak diminishes in chromatography, specific degradation products are not always easily identified. mdpi.com Conversely, other research suggests Atorvastatin is relatively stable under base hydrolysis. nih.gov The degradation kinetics in basic media have been described as following a zero-order model. mdpi.com
| Stress Condition | Reagent | Temperature | Duration | Observed Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | Room Temp | 24 h | This compound (Impurity H), Impurity J, Unknown (A1) nih.gov |
| Acid Hydrolysis (Drastic) | 0.1 M HCl | 80 °C | 24 h | Dehydrated lactone nih.gov |
| Acid Hydrolysis (Extreme) | Conc. H₂SO₄ | 60 °C | 2 h | Desamidated lactone product beilstein-journals.orgnih.gov |
| Base Hydrolysis | 1 N NaOH | Room Temp | 42 h | No significant degradation observed nih.gov |
| Base Hydrolysis | 0.1 M NaOH | 353 K | 120 min | Degradation observed by peak reduction, but products not identified mdpi.com |
Exposure to oxidative conditions is a significant degradation pathway for Atorvastatin. nih.gov The primary degradation product of statins under oxidative stress is often an epoxide impurity. researchgate.net
Forced degradation studies using 1% hydrogen peroxide (H₂O₂) for 24 hours at ambient temperature confirmed that Atorvastatin is susceptible to oxidation. nih.gov This process leads to the formation of several known impurities, such as L and D, along with other unidentified oxidative degradation products. nih.gov Research has identified four specific oxidative degradation products, which can be isolated using techniques like supercritical fluid chromatography. researchgate.netgoogle.com
| Stress Condition | Reagent | Temperature | Duration | Observed Degradation Products |
| Oxidation | 1% H₂O₂ | Ambient Temp | 24 h | Impurity L, Impurity D, Unknowns (O1, O2) nih.gov |
| Oxidation | 3% H₂O₂ | Room Temp | 6 h | 52.23% degradation of parent drug researchgate.net |
Photodegradation is another critical factor affecting the stability of Atorvastatin. Studies show that the drug is unstable when exposed to light, leading to the formation of various photoproducts. nih.gov
When irradiated with light in the 300-350 nm wavelength range, Atorvastatin degrades rapidly. scirp.orgresearchgate.net The presence of ferric ions (Fe III) in an aqueous solution can significantly accelerate this photodegradation, which then follows first-order kinetics with a reported rate constant of 0.130 min⁻¹. scirp.orgscirp.org The photoproducts formed can exhibit different characteristics from the parent compound, such as increased fluorescence. researchgate.net Forced degradation studies have shown that photolytic stress results in the formation of known impurities J, L, and D. nih.gov
| Stress Condition | Light Source | Duration | Conditions | Observed Degradation Products |
| Photolysis | UV light (200 W h/m²) & Visible light (1.2 million lux hours) | 11 days | Solid state | Impurity J, Impurity L, Impurity D nih.gov |
| Photolysis | 300-350 nm | 25 min | Aqueous solution | >80% degradation scirp.orgresearchgate.net |
Atorvastatin is susceptible to degradation under thermal stress. nih.gov When heated, it can decompose to form this compound and other related substances.
In a forced degradation study where Atorvastatin calcium was heated to 105°C for 10 days, the formation of this compound (Impurity H) and Impurity J was observed. nih.gov More extreme thermal stress, such as heating the compound to 180-200°C for 30 minutes, resulted in a complex mixture of at least five degradation products. asianpubs.org The major product identified from this severe thermal stress was this compound, accounting for approximately 25% of the resulting mixture. asianpubs.org
| Stress Condition | Temperature | Duration | Observed Degradation Products |
| Thermal | 105 °C | 10 days | This compound (Impurity H), Impurity J nih.gov |
| Thermal (Extreme) | 180-200 °C | 0.5 h | This compound (25% yield), plus four other compounds asianpubs.org |
Identification and Characterization of Degradation Products and Impurities
The characterization of impurities and degradation products is essential for drug quality control. This compound is one of the most significant and frequently encountered of these compounds. researchgate.netresearchgate.net
This compound is formally recognized as a process impurity and a major degradation product of Atorvastatin. nih.gov In pharmacopeial monographs, it is designated as Atorvastatin EP Impurity H and USP Atorvastatin Related Compound H . lgcstandards.comsynzeal.comsimsonpharma.com
Its formation is a key indicator of degradation resulting from exposure to acidic, thermal, and to some extent, photolytic stress. nih.govnih.gov As an active metabolite, it is also formed in the body. caymanchem.com Due to its prevalence and potential impact, the monitoring and control of Impurity H levels are a standard part of the quality assessment of Atorvastatin drug substances and products.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance. It involves subjecting the compound to conditions more severe than standard accelerated stability testing to identify potential degradation products and pathways. ajpaonline.com For Atorvastatin, these studies are essential as the molecule is susceptible to degradation under various conditions, with this compound being a primary degradant. scispace.com
Atorvastatin is known to be vulnerable to heat, moisture, light, and acidic environments. jocpr.com The most significant degradation pathway leading to the formation of this compound is acid-catalyzed hydrolysis. mtc-usa.comemrespublisher.com This reaction is an intramolecular Fischer esterification, where the carboxylic acid group on the heptanoic acid side chain of Atorvastatin reacts with the hydroxyl group on the same chain to form a cyclic ester, the lactone. mtc-usa.com This conversion from the active hydroxy acid form to the lactone form can also be influenced by temperature and humidity. ajpaonline.com
Stress degradation studies have systematically evaluated the stability of Atorvastatin under various conditions:
Acidic Hydrolysis: Significant degradation is consistently observed under acidic conditions, leading to the formation of this compound and other impurities. mtc-usa.comnih.gov
Oxidative Stress: The use of oxidizing agents like hydrogen peroxide also results in the formation of specific degradation impurities. nih.govtandfonline.com
Thermal and Photolytic Stress: Degradation has also been noted under thermal and photolytic (light exposure) conditions, leading to the formation of various known impurities. nih.gov In contrast, some studies have found the drug to be relatively stable under alkali, oxidation, and dry heat conditions. emrespublisher.com
To accurately analyze the drug substance and its degradation products, stability-indicating analytical methods are developed and validated. These methods must be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradants. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. nih.gov The use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is often preferred for its ability to confirm the identity of degradants based on their mass-to-charge ratio (m/z). mtc-usa.commjcce.org.mk
The development of these methods involves careful optimization of various chromatographic parameters to achieve adequate separation.
Table 1: Examples of Chromatographic Conditions for Atorvastatin and this compound Separation
| Analytical Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| LC-MS | Bidentate C18 | Linear reversed-phase gradient | Mass Spectrometry (MS) | mtc-usa.com |
| LC | Zorbax Bonus-RP | Gradient of water, acetonitrile (B52724), and trifluoroacetic acid | UV at 245 nm | nih.gov |
| LC-MS | Poroshell 120 EC C18 | Gradient of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile | Ion Trap Mass Spectrometer with ESI | mjcce.org.mksemanticscholar.org |
| UPLC | Kromasil Eternity C18 UHPLC | Gradient of acetonitrile and ammonium acetate (B1210297) buffer (pH 6.70) | UV at 245 nm | scispace.com |
| RP-HPLC | Not Specified | 0.05 M sodium phosphate (B84403) buffer and methanol (B129727) (3:7 v/v), pH 4.1 | UV at 247 nm | researchgate.net |
These validated methods demonstrate specificity and are crucial for ensuring that the assay of Atorvastatin is not affected by the presence of its impurities and degradation products, including this compound. nih.gov
Quality Control and Impurity Monitoring in Pharmaceutical Formulations
The control of impurities is a fundamental aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. pharmaceutical-networking.com Given that Atorvastatin is a complex molecule with multiple potential impurities arising from its synthesis and degradation, rigorous quality control measures are imperative. pharmaceutical-networking.com this compound is specifically identified as a process impurity and a major degradation product, making its monitoring in pharmaceutical formulations essential. scispace.comjocpr.comlgcstandards.com
Impurity profiling is a key component of the quality control strategy. It involves identifying and quantifying the various impurities present in the drug substance and finished product. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have expressed concerns about potential impurities in generic versions of atorvastatin, highlighting the need for robust manufacturing and quality control processes. pharmaceutical-networking.com
The quality control workflow for Atorvastatin formulations involves several key steps:
Method Implementation: Utilizing validated stability-indicating methods, such as HPLC and UPLC, to test for purity and potency. nih.govpharmaceutical-networking.com These methods are applied during routine analysis of production samples. nih.gov
Reference Standards: Testing the product against a highly characterized reference standard. pharmaceutical-networking.com Reference standards for this compound (also known as Atorvastatin EP Impurity H or Atorvastatin Related Compound H) and other impurities are commercially available and are used to confirm the identity and concentration of these impurities in a sample. lgcstandards.comacanthusresearch.comsynzeal.com
Specification Limits: Establishing and adhering to specification limits for known and unknown impurities in the final product. jocpr.com Stability studies on the final dosage form are conducted to ensure the impurity profile remains within these limits throughout the product's shelf life. jocpr.com
The table below lists some of the common impurities of Atorvastatin that are monitored during quality control.
Table 2: Common Atorvastatin Impurities for Quality Control Monitoring
| Impurity Name | Common Designation | Reference |
|---|---|---|
| This compound | Atorvastatin EP Impurity H / Related Compound H | lgcstandards.com |
| Atorvastatin EP Impurity A | - | |
| Atorvastatin EP Impurity D | - | |
| 2-Hydroxy this compound | Metabolite | |
| Atorvastatin Acetonide | Process Impurity | |
| Desfluoro-atorvastatin | Process Impurity |
The successful control of this compound and other organic impurities that can form during manufacturing or storage presents a significant challenge for pharmaceutical manufacturers. pharmaceutical-networking.com By implementing these comprehensive quality control and impurity monitoring strategies, manufacturers can ensure that their Atorvastatin formulations meet the required standards for quality, purity, and stability.
Advanced Research Perspectives on Atorvastatin Lactone
Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Lactone Dynamics
Physiologically based pharmacokinetic (PBPK) modeling has become an essential tool for understanding the complex in vivo behavior of atorvastatin (B1662188) and its lactone metabolite. mdpi.com These models integrate drug-specific properties with physiological data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound. A critical development in atorvastatin PBPK modeling has been the incorporation of the dynamics of its acid-to-lactone conversion.
Initial PBPK models for atorvastatin have evolved to include its two primary metabolites, 2-hydroxy-atorvastatin acid and atorvastatin lactone. capes.gov.br A significant advancement was the recognition and modeling of the non-enzymatic, pH-dependent conversion of atorvastatin acid to this compound, particularly in the acidic environment of the stomach. nih.govnih.govresearchgate.net Research using simulated gastric fluid demonstrated that this conversion is rapid, occurring within minutes. nih.govresearchgate.net Incorporating this gastric conversion mechanism into PBPK models was found to be crucial for accurately predicting the pharmacokinetic profiles of both atorvastatin and its lactone form. nih.govnih.gov
The table below summarizes key parameters and findings from a PBPK model that incorporates lactone dynamics.
| Model Parameter/Finding | Description/Value | Reference |
|---|---|---|
| Primary Mechanism of Lactone Formation | Gastric acid–mediated conversion of atorvastatin acid. | nih.gov |
| Fraction Absorbed (Fa) | Predicted to be 1 for both atorvastatin acid and lactone, indicating complete absorption. | nih.gov |
| Gut Availability (Fg) | Geometric mean predicted values are 0.9 for atorvastatin and 0.55 for this compound. | nih.gov |
| Key Metabolic Enzymes | Cytochrome P450 (CYP) 3A4, UGT1A1, UGT1A3. | nih.govjournal-dtt.org |
| Key Transporters | Organic anion transporting polypeptides (OATPs), P-glycoprotein (P-gp), BCRP. | nih.govjournal-dtt.org |
| Impact of Delayed Gastric Emptying | Reproduced changes in atorvastatin pharmacokinetics by altering the acid-lactone equilibrium. | nih.govnih.gov |
Computational Studies and Molecular Modeling (e.g., DFT, Binding Free Energy)
Computational chemistry provides powerful insights into the molecular behavior of this compound, particularly its interconversion with the parent acid and its interaction with biological targets. Density Functional Theory (DFT) and binding free energy calculations are two prominent methods used in this research.
DFT studies have been employed to investigate the mechanism of the pH-dependent interconversion between atorvastatin's hydroxy acid and lactone forms. rsc.orgresearchgate.net These theoretical calculations have confirmed that the lactone form is less stable (higher in energy) than the corresponding hydroxy acid under both mildly acidic and basic conditions. rsc.orgresearchgate.net The research has detailed the energy barriers for both lactonization (acid to lactone) and hydrolysis (lactone to acid). For example, one study calculated the activation energy barrier for hydrolysis to be 19 kcal/mol in acidic conditions and significantly lower, at 6 kcal/mol, in basic conditions. rsc.org This suggests that while the equilibrium may slightly favor the lactone in the presence of a carboxylic acid, the hydrolysis back to the active acid form is much more favorable under basic conditions. rsc.org Furthermore, a direct, one-step interconversion between the two forms under physiological conditions is considered unfavorable due to a high activation energy barrier of approximately 35 kcal/mol. rsc.orgresearchgate.net
| Process | Condition | Calculated Activation Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Hydrolysis (Lactone to Acid) | Acidic | 19 | rsc.org |
| Hydrolysis (Lactone to Acid) | Basic | 6 | rsc.org |
| One-Step Interconversion | Physiological | 35 | rsc.org |
Binding thermodynamics research, using techniques like isothermal titration calorimetry (ITC), has dissected the forces driving the interaction of statins with their target enzyme, HMG-CoA reductase. nih.govresearchgate.net For atorvastatin, the dominant contribution to its binding affinity at 25°C is the entropy change, rather than the enthalpy change. nih.gov This indicates that hydrophobic and van der Waals interactions play a more significant role than hydrogen bonding in its binding. nih.gov While these studies primarily focus on the active acid form, the data provides a thermodynamic basis for understanding the binding of the entire class of molecules. Docking calculations have also been performed on libraries of atorvastatin derivatives, including lactone prodrugs, to evaluate their potential for constant inhibition. mdpi.com
Investigation of this compound in Special Populations (e.g., Renal Failure, Diabetes)
The pharmacokinetic profile of this compound can be altered in specific patient populations, such as those with renal failure or diabetes mellitus, which has prompted dedicated research in these groups.
Renal Failure: Studies in hypercholesterolemic patients undergoing hemodialysis have investigated the pharmacokinetics of atorvastatin and its metabolites. oup.comnih.gov Following both single and multiple doses, the pharmacokinetic parameters of the parent atorvastatin acid were comparable to those in healthy volunteers, with no evidence of accumulation. oup.comnih.govsemanticscholar.org However, a notable finding was that the plasma levels of inactive metabolites, including this compound and ortho-hydroxy-atorvastatin lactone, were higher in hemodialysis patients than in healthy individuals. oup.comnih.gov Despite these elevated metabolite levels, hemodialysis itself was not found to enhance the clearance of atorvastatin or its metabolites, likely due to extensive plasma protein binding. oup.comnih.gov
Diabetes Mellitus: There is compelling evidence that diabetes significantly impacts the clearance of this compound. nih.gov A population pharmacokinetic analysis conducted in renal transplant recipients, including both diabetic and non-diabetic patients, revealed that the clearance of this compound was 3.56 times lower in diabetic patients. nih.gov This reduced clearance leads to significantly higher plasma concentrations of the lactone metabolite in diabetic individuals. nih.gov These in vivo findings were corroborated by in vitro experiments using human liver microsomes, which showed that the concentration of this compound remained significantly higher in samples from diabetic donors compared to non-diabetic donors. nih.gov The primary enzyme responsible for the biotransformation of this compound was identified as CYP3A4. nih.gov The accumulation of the lactone in diabetic patients is a critical area of research, as the lactone metabolite has been implicated in statin-associated myopathy. nih.govuri.edu
| Special Population | Key Finding for this compound | Reference |
|---|---|---|
| Renal Failure (Hemodialysis) | Plasma levels of inactive metabolites, including this compound, are higher compared to healthy volunteers. | oup.comnih.gov |
| Diabetes Mellitus | Significantly reduced clearance and consequently higher plasma concentrations of this compound. | nih.gov |
Emerging Analytical Techniques for Lactone and Metabolite Profiling
The accurate measurement of this compound and its related compounds in biological matrices is fundamental to pharmacokinetic and metabolic research. Analytical chemistry has seen significant advances, leading to more sensitive and efficient methods for this purpose.
The gold standard for the simultaneous quantification of atorvastatin acid, its lactone form, and its hydroxylated metabolites in human serum or plasma is liquid chromatography with tandem mass spectrometry (LC-MS/MS). oup.comnih.govmdpi.com This technique offers high sensitivity and specificity, allowing for the detection of multiple analytes in a single run. nih.gov A key analytical challenge is the inherent instability of the lactone compounds in serum at room temperature, as they readily hydrolyze to their respective acid forms. nih.gov To ensure accurate quantification, sample handling is critical. Effective stabilization strategies include processing samples at low temperatures (e.g., 4°C) or acidifying the serum to a pH of around 6.0. nih.gov
To meet the demands of clinical research and therapeutic drug monitoring, there is a drive to develop high-throughput and rapid analytical methods. mdpi.com Innovations in HPLC, such as the use of core-shell columns, have enabled the development of methods with run times under 15 minutes, a significant reduction compared to older, official pharmacopoeial methods. mdpi.com These modern methods maintain the necessary sensitivity and selectivity for quantifying impurities and metabolites. mdpi.com
An emerging and novel frontier in this area is the use of nuclear imaging techniques. Researchers have successfully synthesized [¹⁸F]atorvastatin, a radiolabeled version of the drug, for use with positron emission tomography (PET). nih.gov This molecular imaging approach allows for the non-invasive, spatiotemporal mapping of the drug's biodistribution in living organisms, offering a powerful tool to assess the disposition of atorvastatin and, by extension, its metabolites in various tissues over time. nih.gov
| Technique | Application | Key Considerations/Advantages | Reference |
|---|---|---|---|
| LC-MS/MS | Simultaneous quantification of acid, lactone, and other metabolites in serum/plasma. | High sensitivity and specificity. Requires sample stabilization (low temp/pH) due to lactone instability. | nih.govmdpi.com |
| Rapid HPLC | Faster determination of atorvastatin and its impurities. | Significantly reduced run times compared to official methods; high-throughput capability. | mdpi.com |
| PET with [¹⁸F]Atorvastatin | In vivo biodistribution mapping. | Non-invasive, dynamic visualization of drug disposition in tissues. | nih.gov |
Future Directions in this compound Research
Future research on this compound is poised to delve deeper into its clinical significance and molecular behavior. A primary direction will be the continued refinement of PBPK models. These models need to be enhanced to more accurately predict lactone dynamics across a wider range of special populations, including different ethnicities and patients with varying degrees of organ dysfunction beyond renal failure. Integrating data on genetic polymorphisms of metabolizing enzymes (like UGTs and CYPs) and transporters will be key to personalizing these predictions.
A crucial area of investigation is the clinical consequence of elevated this compound levels, particularly in populations like diabetics where its clearance is reduced. nih.gov Research should aim to establish a definitive link between lactone exposure and the incidence or severity of specific adverse effects. This moves beyond a general association with myopathy to potentially identifying unique toxicity profiles or biomarkers related to lactone accumulation.
The development of advanced analytical tools will continue to be a priority. The goal is to create robust, cost-effective, and rapid assays suitable for routine therapeutic drug monitoring (TDM) in a clinical setting. Such tools would allow for the simultaneous measurement of both the active acid and the lactone, enabling clinicians to better understand an individual patient's metabolic profile.
Finally, exploiting novel technologies like PET imaging with specifically radiolabeled this compound could provide unprecedented insights. This would allow for the direct, non-invasive visualization of the lactone's tissue distribution, particularly its penetration into muscle and other tissues, and its engagement with off-target sites, helping to elucidate the mechanisms of its biological activity and potential toxicity.
Q & A
Q. How can researchers simultaneously quantify Atorvastatin lactone and its metabolites in biological samples?
To quantify this compound and its metabolites (e.g., hydroxy metabolites, acid forms), validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are recommended. For instance, an optimized HPLC-PDA method with a C18 column and gradient elution (acetonitrile/ammonium acetate buffer, pH 4.0) can separate para-hydroxyatorvastatin, ortho-hydroxyatorvastatin, Atorvastatin acid, and lactone forms within 15 minutes . For higher sensitivity, LC-MS/MS with electrospray ionization and deuterated internal standards achieves a lower limit of quantitation (LLQ) of 0.5 ng/mL in human serum, ensuring precise measurement of lactone-acid interconversion under stabilized conditions (e.g., low temperature, pH control) .
Q. What methodological approaches are used to study the pH-dependent stability of this compound?
this compound formation is pH-sensitive, with equilibrium shifting toward lactone in acidic conditions (pH < 3) and toward the hydroxy acid form at neutral/alkaline pH. Researchers should use pH-adjusted buffers (e.g., sodium acetate for acidic pH, phosphate for neutral) and monitor lactone levels via HPLC or LC-MS/MS over time. Stability studies in drug-excipient blends show that excipients with pHeq > 6 (e.g., cellulose derivatives) minimize lactone formation, while acidic excipients (e.g., citric acid) promote it. Real-time stability testing at 40°C/25% RH and accelerated conditions (50°C/20% RH) can model degradation kinetics .
Advanced Research Questions
Q. How do genetic polymorphisms in drug transporters and metabolizing enzymes influence this compound pharmacokinetics?
Genetic variants in SLCO1B1 (affecting hepatic uptake) and ABCB1 (P-glycoprotein efflux transporter) significantly alter this compound exposure. For example, SLCO1B1 c.521T>C reduces lactone clearance, increasing systemic exposure by 2.4-fold in hypercholesterolemic patients. ABCB1 haplotypes (e.g., c.1236T-c.2677T-c.3435T) correlate with higher lactone AUC(0-12h) due to impaired efflux. Pharmacokinetic studies should incorporate genotyping (e.g., TaqMan assays) and population pharmacokinetic modeling to account for interindividual variability .
Q. What is the role of UGT-mediated glucuronidation in this compound formation?
Acyl glucuronidation of Atorvastatin acid by UGT1A1 and UGT1A3 is a critical metabolic pathway driving lactonization. In vitro studies with human liver microsomes (HLMs) and recombinant UGTs demonstrate that glucuronide conjugates spontaneously cyclize to lactones under physiological pH. Researchers can inhibit UGTs (e.g., using bilirubin or hecogenin) or employ LC-NMR to confirm glucuronide structure. Intrinsic clearance (CLint) values for lactonization vary 3- to 6-fold across individuals, highlighting the need for enzyme activity assays in metabolic studies .
Q. How do CYP3A4 inhibitors modulate this compound levels in vivo?
CYP3A4 inhibitors (e.g., clarithromycin, dronedarone) reduce the metabolism of this compound to its 2-hydroxy metabolite, increasing lactone AUC by 37% in CYP3A5 expressors. To study this interaction, administer Atorvastatin with/without the inhibitor and measure plasma concentrations via LC-MS/MS. Pharmacokinetic parameters (Cmax, t1/2) should be analyzed using non-compartmental models (e.g., WinNonlin), with statistical power calculations (n=12/group) to detect clinically relevant changes .
Q. What experimental designs are optimal for studying lactone-acid interconversion in renal impairment populations?
In hemodialysis patients, prolonged lactone exposure occurs due to altered UGT/CYP activity. Single-dose vs. multiple-dose crossover studies (e.g., 40 mg vs. 80 mg daily for 2 weeks) with serial blood sampling (0–24 h post-dose) can assess non-linear kinetics. LC-MS/MS quantifies lactone, acid, and hydroxy metabolites, while population pharmacokinetic models (e.g., NONMEM) account for renal function covariates (e.g., eGFR). Note that dialysis does not significantly clear lactone, so dose adjustments are unnecessary .
Methodological Considerations
- Sample Stabilization : Store biological samples at 4°C and acidify to pH 6.0 to prevent lactone hydrolysis .
- Excipient Compatibility Testing : Use pHeq measurements (via slurry method) to screen excipients for compatibility in formulation studies .
- Statistical Powering : For genetic association studies, enroll ≥12 subjects/group to detect effect sizes ≥0.55 with 80% power (α=0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
